4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid
Description
4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid is a bicyclic carboxylic acid derivative featuring a cyclohexene ring fused with an oxane (tetrahydropyran) ring. Its structure combines the rigidity of the cyclohexene moiety with the oxygen-containing oxane ring, which influences its electronic and steric properties.
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-(cyclohexen-1-yl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C12H18O3/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10/h4H,1-3,5-9H2,(H,13,14) |
InChI Key |
JTUHGUJZAPYTBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2(CCOCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization via Diels–Alder and Ring-Closing Reactions
A common approach to prepare bicyclic systems with cyclohexene and oxane rings is through Diels–Alder cycloaddition followed by selective functional group transformations.
Diels–Alder Cycloaddition : The cyclohexene ring can be formed by reacting a diene (e.g., Danishefsky’s diene) with an appropriate dienophile such as methyl 2-acetamidoacrylate. This reaction yields cycloadducts that can be further transformed into bicyclic amino acid derivatives, as shown in the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids, which are structurally related to the target compound.
Ring Closure to Form Oxane Ring : The oxane ring is typically formed by intramolecular cyclization of hydroxy acid precursors or by ring-closing reactions on tetrahydropyran derivatives. For example, tetrahydro-2H-pyran-4-carboxylic acid derivatives can be used as starting materials, which upon functionalization yield the oxane ring with the carboxylic acid at the 4-position.
Catalytic Hydrogenation and Functional Group Transformations
Catalytic hydrogenation under mild conditions can be used to convert aromatic precursors to cyclohexene or cyclohexane derivatives while preserving or selectively modifying functional groups. For example, the hydrogenation of p-aminobenzoic acid derivatives using ruthenium on carbon (Ru/C) catalysts under controlled hydrogen pressure yields cyclohexane carboxylic acid derivatives with high stereoselectivity.
Protecting groups such as tert-butoxycarbonyl (BOC) are often employed to protect amino groups during multi-step syntheses, allowing selective reactions on other parts of the molecule.
Esterification and Selective Crystallization for Purification
- After synthesis, mixtures of cis/trans isomers can be separated by selective esterification of carboxylic acid groups or by selective crystallization techniques to isolate the desired stereoisomer with high purity.
Detailed Research Findings and Data
Catalyst and Reaction Conditions for Cyclohexene Ring Formation
| Parameter | Details |
|---|---|
| Starting Material | p-Aminobenzoic acid or derivatives |
| Catalyst | 5% Ru on carbon (Ru/C) |
| Catalyst Loading | 20–40% by weight relative to starting material |
| Solvent | Aqueous 10% NaOH solution |
| Temperature | 100 °C |
| Hydrogen Pressure | 15 bar |
| Reaction Time | Several hours (typically 20 h for BOC protection) |
| Trans/Cis Ratio | >75% trans product |
| Yield | Up to 70% after protection and purification |
This procedure allows one-pot synthesis of trans-4-amino-1-cyclohexanecarboxylic acid derivatives, which can be further protected or functionalized.
Protection and Esterification Steps
- After hydrogenation, the amino group is protected with BOC anhydride at room temperature for approximately 20 hours.
- The cis isomer can be selectively esterified using methyl bromide in acetone at 60 °C, followed by cooling and filtration to isolate the trans isomer with high purity (99.1%) and a yield of 62%.
Synthesis of Oxane Ring Precursors
- Tetrahydro-2H-pyran-4-carboxylic acid can be converted to reactive intermediates such as 2-bromo-1-(tetrahydro-2H-pyran-4-yl) ethan-1-one by reaction with oxalyl chloride and subsequent bromination, facilitating further coupling reactions to introduce the cyclohexene moiety.
Summary Table of Preparation Steps
| Step | Reaction Type | Conditions / Reagents | Outcome / Notes |
|---|---|---|---|
| 1. Formation of cyclohexene ring | Catalytic hydrogenation | 5% Ru/C, 10% NaOH, 100 °C, 15 bar H2 | High trans selectivity (>75%) |
| 2. Protection of amino group | BOC protection | BOC anhydride, acetone, RT, 20 h | Stable intermediate for further steps |
| 3. Esterification | Selective methylation | Methyl bromide, acetone, 60 °C, 3 h | Separation of cis/trans isomers |
| 4. Oxane ring precursor synthesis | Acyl chloride formation & bromination | Oxalyl chloride, DMF, CH2Cl2, then HBr | Reactive intermediate for coupling |
| 5. Purification | Crystallization / extraction | Acid-base extraction, drying | High purity product (>99%) |
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclohexene and oxane rings may also interact with lipid membranes, affecting cell signaling and membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid and related compounds, supported by experimental and computational
Key Comparative Insights:
Structural Rigidity vs. Flexibility :
- The fused oxane and cyclohexene rings in the target compound confer greater rigidity compared to simpler cyclohexanecarboxylic acid derivatives. This rigidity may enhance binding specificity in drug-receptor interactions .
- In contrast, 4-hexylcyclohex-3-ene-1-carboxylic acid () incorporates a flexible hexyl chain, increasing lipophilicity and making it suitable for lipid-based formulations.
Electronic Effects: Electron-withdrawing groups (e.g., chlorine in 4-(2-chlorophenyl)oxane-4-carboxylic acid) reduce pKa values, enhancing acidity and solubility in polar solvents . The aminomethyl group in (1S,4S)-4-(aminomethyl)cyclohexane-1-carboxylic acid introduces basicity, enabling coordination with metal ions like ⁹⁹ᵐTc for diagnostic imaging .
Biological Applications: The target compound’s bicyclic structure is analogous to spirocyclic derivatives (e.g., 2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid), which exhibit pharmacological activity in neurological disorders . Cis-4-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid () demonstrates how aryl ketone substituents can modulate bioactivity, suggesting similar strategies for the target compound.
Safety and Handling :
- Carboxylic acid derivatives like cyclohexanecarboxylic acid require standard safety protocols (e.g., eye protection, ventilation) due to irritant properties . The target compound’s safety profile is likely comparable but requires empirical validation.
Biological Activity
4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₁H₁₄O₃
- Molecular Weight : 194.23 g/mol
This compound features a cyclohexene ring and a carboxylic acid functional group, which are critical for its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of carboxylic acids can inhibit the growth of various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, it is hypothesized that the structural features contribute to its potential activity against pathogens.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. Compounds with similar structural motifs have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A (similar structure) | HeLa | 15 | Apoptosis induction via caspase activation |
| Compound B | MCF-7 | 20 | Inhibition of HDACs |
| This compound | TBD | TBD | TBD |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The carboxylic acid group may interact with active sites of enzymes critical for cellular functions, leading to inhibition.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, potentially inducing cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound may promote programmed cell death through the activation of apoptotic pathways.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Study on Anticancer Activity : A study published in Frontiers in Chemistry examined compounds with similar structures and found significant antiproliferative effects on leukemia cell lines, suggesting that modifications to the cyclohexene structure could enhance activity against specific cancers .
- Antimicrobial Screening : Another investigation focused on carboxylic acid derivatives demonstrated broad-spectrum antimicrobial activity, indicating potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
